Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate
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Overview
Description
Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate: is an organic compound that belongs to the class of phenoxy esters It is characterized by the presence of a phenoxy group substituted with chlorine and fluorine atoms, attached to a pentanoate ester chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate typically involves the esterification of 5-(2-chloro-5-fluoro-phenoxy)pentanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenoxy ring.
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield 5-(2-chloro-5-fluoro-phenoxy)pentanoic acid and ethanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium hydroxide can yield 5-(2-hydroxy-5-fluoro-phenoxy)pentanoate.
Hydrolysis: The major products are 5-(2-chloro-5-fluoro-phenoxy)pentanoic acid and ethanol.
Scientific Research Applications
Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the formulation of various chemical products, including herbicides and insecticides, due to its phenoxy ester structure.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors in biological systems, potentially inhibiting or modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate: Similar structure but with a different position of the fluorine atom.
Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 5-(2-chloro-5-methyl-phenoxy)pentanoate: Similar structure but with a methyl group instead of fluorine.
Uniqueness: Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate is unique due to the specific positioning of the chlorine and fluorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and efficacy in various applications compared to its analogs.
Properties
IUPAC Name |
ethyl 5-(2-chloro-5-fluorophenoxy)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFO3/c1-2-17-13(16)5-3-4-8-18-12-9-10(15)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLHOADEQFRTFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=C(C=CC(=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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